4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C11H11N3S. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Mode of Action
It is speculated that the compound might interact with its targets through non-covalent interactions . The flexible linkers on either side of the triazole core might compel the compound to enter into the active site of the receptor .
Biochemical Pathways
Triazole derivatives have been known to inhibit kinase activity , suggesting that this compound might also affect kinase-related pathways.
Result of Action
Some studies have reported the antibacterial activity of similar triazole derivatives , suggesting that this compound might also exhibit antibacterial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with phenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the triazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-phenethyl-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and phenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZMYUZPQLFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971126 |
Source
|
Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23714-53-6, 5575-41-7 |
Source
|
Record name | 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23714-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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